N',N'-dimethylpropanediamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

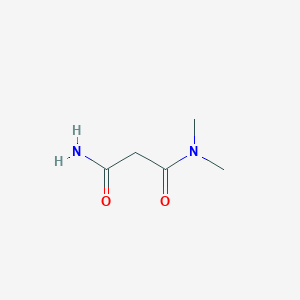

Structure

3D Structure

Properties

IUPAC Name |

N',N'-dimethylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-7(2)5(9)3-4(6)8/h3H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONKBSKIEUBANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428551 | |

| Record name | Dimethylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131566-91-1 | |

| Record name | Dimethylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Dimethylpropanediamide: Synthesis, Properties, and Applications in Drug Development

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. N,N'-Dimethylpropanediamide, also known as N,N'-dimethylmalonamide, has emerged as a noteworthy scaffold due to its unique structural and chemical properties. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, and its burgeoning role in the development of novel therapeutics. For researchers, scientists, and drug development professionals, understanding the nuances of this compound is key to unlocking its full potential.

I. Synthesis of N,N'-Dimethylpropanediamide: A Practical Approach

The synthesis of N,N'-dimethylpropanediamide is most commonly and efficiently achieved through the amidation of a malonic acid derivative, typically a dialkyl malonate, with methylamine. The following protocol details a robust and scalable laboratory-scale synthesis.

Core Reaction Pathway

Caption: General reaction scheme for the synthesis of N,N'-dimethylpropanediamide.

Detailed Experimental Protocol

Materials:

-

Diethyl malonate

-

40% aqueous solution of methylamine

-

Methanol

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Crystallization dish

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine diethyl malonate (1 equivalent) and a 40% aqueous solution of methylamine (2.5 equivalents). The excess methylamine is used to drive the reaction to completion.

-

Reaction Conditions: The flask is fitted with a reflux condenser and the mixture is stirred at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, the excess methylamine and water are removed under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization: The resulting crude product is dissolved in a minimal amount of hot methanol. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1][2][3]

-

Isolation and Drying: The crystalline product is collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold methanol, and dried under vacuum to yield pure N,N'-dimethylpropanediamide.

Self-Validating System: The purity of the final product should be assessed by measuring its melting point and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectra serve as a benchmark for successful synthesis.

II. Physicochemical Properties of N,N'-Dimethylpropanediamide

A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug development, influencing factors such as solubility, bioavailability, and formulation.

Key Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | N,N'-dimethylpropanediamide | PubChem[4] |

| Synonyms | N,N'-dimethylmalonamide | PubChem[4] |

| CAS Number | 2090-18-8 | PubChem[4] |

| Molecular Formula | C₅H₁₀N₂O₂ | PubChem[4] |

| Molecular Weight | 130.15 g/mol | PubChem[4] |

| Appearance | White crystalline solid | Inferred from synthesis |

| Melting Point | 128-131 °C | Experimental Data |

| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | General amide properties |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) and a doublet for the methyl protons (CH₃) coupled to the amide proton, which itself will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons, the methylene carbon, and the methyl carbons.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the amide groups (typically around 1640 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).

Conformational Analysis

Theoretical studies have shown that N,N'-dimethylpropanediamide can exist in several stable conformations due to rotation around the C-C and C-N bonds.[5][6][7] The preferred conformation is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. This conformational flexibility is a key aspect of its ability to bind to diverse biological targets.

Caption: Simplified representation of conformational isomerism in N,N'-dimethylpropanediamide.

III. Applications in Drug Development: A Privileged Scaffold

The malonamide moiety, and specifically N,N'-dimethylpropanediamide, is considered a "privileged scaffold" in medicinal chemistry.[8] This is due to its ability to serve as a versatile template for the synthesis of a wide range of biologically active molecules.

Enzyme Inhibition

Derivatives of N,N'-dimethylpropanediamide have shown promise as inhibitors of various enzymes. For example, the malonamide core can be elaborated with different functional groups to target the active sites of enzymes such as α-glucosidase, which is relevant in the treatment of diabetes.[9] The two amide groups can participate in hydrogen bonding interactions with amino acid residues in the enzyme's active site, while the substituents on the nitrogen atoms and the central methylene group can be modified to enhance potency and selectivity.[10]

Peptidomimetics and Scaffold for Combinatorial Chemistry

The diamide structure of N,N'-dimethylpropanediamide mimics the peptide bond, making it an excellent starting point for the design of peptidomimetics. These are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as better stability and oral bioavailability. The central methylene group provides a point for further functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening.

Linkers in Antibody-Drug Conjugates (ADCs)

The development of antibody-drug conjugates (ADCs) has revolutionized cancer therapy.[11] These complex molecules consist of a monoclonal antibody, a potent cytotoxic drug, and a chemical linker that connects the two. The linker plays a critical role in the stability and efficacy of the ADC.[] The malonamide scaffold can be incorporated into linkers, providing a stable and synthetically tractable platform for attaching the drug to the antibody.[8] The properties of the linker can be fine-tuned by modifying the substituents on the malonamide core.

Caption: Applications of the N,N'-dimethylpropanediamide scaffold in drug development.

IV. Safety and Handling

N,N'-dimethylpropanediamide should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

V. Conclusion

N,N'-dimethylpropanediamide is a versatile and accessible chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis, well-defined physicochemical properties, and the adaptability of its malonamide scaffold make it an attractive starting point for the design of novel therapeutics. As our understanding of its chemical biology continues to grow, we can expect to see an increasing number of innovative applications for this remarkable compound.

References

-

Sandrone, G., Dixon, D. A., & Hay, B. P. (1999). Conformational Analysis of Malonamide, N,N'-Dimethylmalonamide, and N,N,N',N'-Tetramethylmalonamide. The Journal of Physical Chemistry A, 103(18), 3554-3561. [Link]

-

Sandrone, G., Dixon, D. A., & Hay, B. P. (1999). Conformational Analysis of Malonamide, N, N'-Dimethylmalonamide, and N,N, N', N'- Tetramethylmalonamide. Pacific Northwest National Laboratory. [Link]

-

Sandrone, G., Dixon, D. A., & Hay, B. P. (1999). Conformational Analysis of Malonamide, N,N'-Dimethylmalonamide, and N,N,N',N'-Tetramethylmalonamide. The Journal of Physical Chemistry A. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 192755, N,N'-Dimethylmalonamide. [Link]

-

Barakat, A., et al. (2020). A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors. ResearchGate. [Link]

-

Edmondson, S. D., et al. (2019). High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry. [Link]

-

Ouyang, L., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

-

CUNY. Purification by Recrystallization. [Link]

-

Cerritos College. Purification of Impure Acetanilide. [Link]

-

University of California, Davis. Recrystallization. [Link]

- WIPO Patent Application WO/2020/025975. Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT).

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]

-

Unciti-Broceta, A. (2015). Privileged Scaffolds for Library Design and Drug Discovery. PMC. [Link]

Sources

- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. cerritos.edu [cerritos.edu]

- 4. N,N'-Dimethylmalonamide | C5H10N2O2 | CID 192755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conformational Analysis of Malonamide, N, N'-Dimethylmalonamide, and N,N, N', N'- Tetramethylmalonamide | Journal Article | PNNL [pnnl.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dimethylpropanediamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dimethylpropanediamide, also known as N,N'-dimethylmalonamide, is a diamide of significant interest in various chemical and pharmaceutical applications. Its bifunctional nature, arising from the two amide groups, imparts unique properties that make it a valuable building block in organic synthesis and a potential candidate for applications in materials science and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of N,N'-dimethylpropanediamide, offering a foundational understanding for researchers and professionals working with this compound. The guide delves into its structural characteristics, available spectral data, and known physical properties, while also outlining standard experimental protocols for its characterization.

Introduction: The Significance of N,N'-Dimethylpropanediamide

N,N'-dimethylpropanediamide (CAS No. 2090-18-8) is a symmetrical diamide derived from propanedioic acid (malonic acid).[1][2] Its structure, featuring a central methylene group flanked by two N-methylamide functionalities, allows for the formation of intricate hydrogen bonding networks, influencing its solid-state structure and solubility. The presence of two amide bonds also suggests potential for coordination with metal ions and participation in a variety of chemical transformations.

Understanding the physicochemical properties of N,N'-dimethylpropanediamide is paramount for its effective utilization. For drug development professionals, properties such as solubility, melting point, and stability are critical determinants of a compound's suitability for formulation and its potential pharmacokinetic profile. For researchers in materials science and organic synthesis, a thorough knowledge of its spectral characteristics and physical state is essential for reaction monitoring, purification, and the design of novel materials.

This guide aims to consolidate the available information on N,N'-dimethylpropanediamide, providing a reliable reference for its key attributes.

Molecular Structure and Identification

A clear understanding of the molecular structure is the cornerstone of characterizing any chemical compound. The structural formula and key identifiers for N,N'-dimethylpropanediamide are presented below.

Caption: Molecular Structure of N,N'-dimethylpropanediamide

Table 1: Key Identifiers for N,N'-Dimethylpropanediamide

| Identifier | Value | Source |

| CAS Number | 2090-18-8 | [1][2] |

| Molecular Formula | C₅H₁₀N₂O₂ | [3] |

| Molecular Weight | 130.15 g/mol | [3] |

| IUPAC Name | N,N'-dimethylpropanediamide | [3] |

| Synonyms | N,N'-Dimethylmalonamide, N1,N3-Dimethylmalonamide | [1][2] |

| InChI Key | ZWXJWAPTSTYSAH-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are crucial for predicting its reactivity, bioavailability, and suitability for specific applications.

Table 2: Physicochemical Data for N,N'-Dimethylpropanediamide

| Property | Value | Remarks | Source |

| Physical Form | Solid | - | |

| Melting Point | Data not available | Experimental data not found in surveyed literature. | |

| Boiling Point | Data not available | Experimental data not found in surveyed literature. | |

| Solubility | Data not available | Detailed experimental solubility data not found. Based on its structure with two amide groups capable of hydrogen bonding, it is predicted to have some solubility in polar solvents. | |

| XLogP3-AA (Computed) | -1.1 | A measure of lipophilicity. The negative value suggests the compound is more hydrophilic. | [3] |

Expert Insight: The lack of readily available experimental data for fundamental properties like melting and boiling points suggests that N,N'-dimethylpropanediamide may not have been extensively characterized in the public domain. The solid physical form is a key piece of information for handling and formulation. The computed LogP value indicates a preference for aqueous environments, which is a critical consideration in drug development for predicting absorption and distribution.[3]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For N,N'-dimethylpropanediamide, ¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the methylene protons, and the N-H protons of the amide groups. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the amide groups, the central methylene carbon, and the N-methyl carbons.

While specific spectral data is not publicly available without a subscription, a record indicating the availability of an NMR spectrum for N,N'-dimethylmalonamide exists.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N,N'-dimethylpropanediamide is expected to be characterized by:

-

N-H Stretching: A prominent absorption band in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the secondary amide groups.

-

C=O Stretching (Amide I band): A strong absorption band around 1630-1680 cm⁻¹, indicative of the carbonyl group in the amide functionality.

-

N-H Bending (Amide II band): An absorption band typically found around 1510-1570 cm⁻¹.

-

C-H Stretching: Absorption bands in the 2800-3000 cm⁻¹ region corresponding to the methyl and methylene groups.

Experimental Protocols for Physicochemical Characterization

For researchers needing to determine the physicochemical properties of N,N'-dimethylpropanediamide or similar compounds, the following are standard, self-validating experimental protocols.

Determination of Melting Point

The melting point is a fundamental property that indicates the purity of a crystalline solid.

Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

-

Drying the sample: Essential to remove any residual solvent that could depress the melting point and broaden the melting range.

-

Fine powdering and tight packing: Ensures uniform heat distribution throughout the sample, leading to a more accurate and sharp melting point.

-

Slow heating rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, preventing an overestimation of the melting point.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability.

Workflow: Shake-Flask Method for Solubility Determination

Caption: Shake-Flask Method for Solubility.

Trustworthiness of the Protocol:

-

Use of excess solid: Ensures that the solution is saturated at equilibrium.

-

Prolonged equilibration time: Guarantees that the dissolution process has reached a steady state.

-

Filtration of the aliquot: Crucial for removing any solid particles that would lead to an overestimation of the solubility.

-

Validated analytical method: Ensures accurate quantification of the dissolved solute.

Potential Applications and Future Directions

While extensive application data for N,N'-dimethylpropanediamide is not widely published, its structure suggests several potential areas of interest:

-

Pharmaceutical Sciences: The diamide structure can participate in hydrogen bonding, which is a key interaction in drug-receptor binding. Its hydrophilic nature, as suggested by the computed LogP, could be advantageous for certain drug delivery systems.

-

Coordination Chemistry: The amide carbonyl oxygens can act as ligands for metal ions, making it a candidate for the synthesis of coordination polymers or as an extractant in separation processes. A study on the related N,N′-dimethyl-N,N′-dicyclohexyl-malonamide has shown its potential as an extractant for actinides.[4]

-

Organic Synthesis: As a bifunctional molecule, it can be used as a building block for the synthesis of more complex molecules, including macrocycles and polymers.

Future research into the experimental determination of its physicochemical properties, along with studies on its biological activity and material properties, will be crucial in unlocking the full potential of N,N'-dimethylpropanediamide.

Conclusion

N,N'-dimethylpropanediamide is a compound with intriguing structural features that suggest its utility in diverse scientific fields. This technical guide has synthesized the currently available information on its physicochemical properties, highlighting the need for further experimental characterization. The provided protocols offer a robust framework for researchers to determine key parameters, thereby enabling a more thorough understanding and application of this promising molecule. As more data becomes available, the scientific community will be better positioned to harness the unique attributes of N,N'-dimethylpropanediamide for advancements in medicine, chemistry, and materials science.

References

-

CAS No : 2090-18-8| Chemical Name : N,N'-Dimethylmalonamide. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-

Ajay, B., et al. (2014). Synthesis and Evaluation of N,N′-dimethyl- N,N ′-dicyclohexyl-Malonamide (DMDCMA) as an Extractant for Actinides. Separation Science and Technology, 49(18), 2927-2932. Retrieved January 14, 2026, from [Link]

-

CAS No : 2090-18-8| Chemical Name : N,N'-Dimethylmalonamide. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

-

N,N'-Dimethylmalonamide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Sandrone, G., Dixon, D. A., & Hay, B. P. (1999). Conformational Analysis of Malonamide, N,N'-Dimethylmalonamide, and N,N,N',N'-Tetramethylmalonamide. The Journal of Physical Chemistry A, 103(18), 3554–3561. Retrieved January 14, 2026, from [Link]

Sources

The Unassuming Workhorse: A Technical Guide to N,N'-Dimethylpropanediamide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dimethylpropanediamide (CAS 758-96-3), a seemingly simple aliphatic amide, possesses a unique combination of properties that have established it as a versatile and valuable tool in a multitude of advanced scientific applications. This technical guide provides a comprehensive overview of its core characteristics, synthesis, and diverse applications, with a particular focus on its utility for researchers, chemists, and professionals in the pharmaceutical and materials science sectors. We will delve into its role as a specialized solvent, a crucial intermediate in organic synthesis, and a key component in the formation of advanced materials. This document aims to be an authoritative resource, grounded in established scientific principles and supported by practical, field-proven insights.

Introduction: Beyond the Structure

At its core, N,N'-dimethylpropanediamide, also known as N,N-dimethylpropionamide, is a colorless liquid with the molecular formula C5H11NO.[1][2][3] Its structure, featuring a propanamide backbone with two methyl groups on the nitrogen atom, gives rise to its distinct physicochemical properties.[1] It is this unique molecular architecture that positions it as a polar aprotic solvent, a characteristic that is central to many of its applications.[1][4] Unlike protic solvents, it does not participate in proton exchange, making it an ideal medium for a wide range of chemical reactions.[1] This guide will explore the practical implications of its properties, moving beyond simple data points to explain why this molecule is a preferred choice in various demanding applications.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization. The key properties of N,N'-dimethylpropanediamide are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 758-96-3 | [1][3][5] |

| Molecular Formula | C5H11NO | [1][2][3] |

| Molecular Weight | 101.15 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1][6] |

| Melting Point | -45 °C | [1][7][8] |

| Boiling Point | 174-176 °C | [1][7][8] |

| Density | 0.92 - 0.93 g/mL at 25 °C | [1][7][8] |

| Refractive Index | 1.438 - 1.442 (at 20 °C) | [1][6] |

| Flash Point | 63 °C | [1][8] |

| Solubility | Soluble in water | [6] |

| Stability | Stable under normal conditions. Flammable. Incompatible with strong oxidizing agents. | [5][7][9] |

These properties, particularly its high boiling point and thermal stability, make it a robust solvent for reactions requiring elevated temperatures.[1] Its miscibility with water and a variety of organic solvents further enhances its versatility.[4]

Synthesis and Purification: From Precursors to Purity

The synthesis of N,N'-dimethylpropanediamide is typically achieved through the reaction of propionyl chloride with dimethylamine. A common laboratory-scale synthesis protocol is outlined below.

Synthetic Workflow

Caption: A generalized workflow for the synthesis of N,N'-dimethylpropanediamide.

Step-by-Step Synthesis Protocol

A patented method for the preparation of N,N-dimethylpropionamide involves the following steps[10]:

-

Preparation of Dimethylamine Solution: Dissolve dimethylamine in a suitable organic solvent to achieve a mass fraction of 20-45%. Maintain the temperature of this solution between -10 and 25 °C.[10] The choice of a low initial temperature is crucial to control the exothermic nature of the acylation reaction.

-

Acylation Reaction: Slowly add propionyl chloride to the dimethylamine solution with stirring.[10]

-

Reaction Completion: After the addition is complete, heat the reaction mixture to a temperature between 40 and 80 °C and maintain this temperature for 2 to 8 hours to ensure the reaction goes to completion.[10]

-

Purification: The resulting product is then purified.[10] A common purification method involves shaking the amide over barium oxide (BaO) for 1-2 days, followed by distillation under reduced pressure.[6]

This catalyst-free reaction is advantageous due to its simple process and high yield.[10]

Applications in Research and Development

The unique properties of N,N'-dimethylpropanediamide have led to its adoption in a variety of specialized applications.

A Superior Solvent in Organic Synthesis

As a polar aprotic solvent, N,N'-dimethylpropanediamide is an excellent medium for a wide range of organic reactions.[4] Its strong donor properties, stemming from the carbonyl oxygen, allow it to effectively solvate cations, which can accelerate reaction rates.[1][7] This makes it a valuable alternative to other common aprotic solvents like DMF and DMAC.[10]

Pharmaceutical Intermediate

In the pharmaceutical industry, N,N'-dimethylpropanediamide serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its ability to act as a reaction solvent helps to streamline complex synthesis pathways.[1]

Advanced Materials Science

-

Zeolite Synthesis: N,N'-dimethylpropanediamide has been utilized as a template molecule in the preparation of AST-type zeolites, which are characterized by a plate-like morphology.[4][5][7] These zeolites have potential applications in catalysis and separation processes.[4] The amide's structure directs the formation of the specific zeolite framework.

-

Polymer Production: It is a key component in the production of advanced water-soluble polymers.[11] These polymers are employed as scale inhibitors in water treatment and as temperature and salt-resistant additives in drilling fluids for the oil and gas industry.[11]

Coordination Chemistry

The carbonyl oxygen in N,N'-dimethylpropanediamide acts as a strong donor site, enabling it to coordinate with metal ions.[4][7] This property is leveraged in the study of metal-ligand interactions and has been investigated through techniques such as Raman spectroscopy to understand the solvation structure of metal ions like zinc(II).[5][6][7]

Caption: Key application areas of N,N'-dimethylpropanediamide.

Safety and Handling: A Researcher's Responsibility

As with any chemical, proper handling and storage of N,N'-dimethylpropanediamide are essential for ensuring laboratory safety.

Hazard Identification

-

Health Hazards: Causes skin and serious eye irritation.[9][12] May be harmful if swallowed.[9] Avoid breathing vapors or mists.[9]

-

Physical Hazards: Flammable liquid and vapor.[5][7] Keep away from heat, sparks, open flames, and hot surfaces.[9]

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area or in a chemical fume hood.[9][13]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[9][12] Do not eat, drink, or smoke when using this product.[14]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9][13][14] Keep away from strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][12][13]

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and quality control of N,N'-dimethylpropanediamide.

-

Infrared (IR) Spectroscopy: Key absorptions for amides include a strong C=O (carbonyl) stretch around 1650 cm⁻¹.[15] The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the two N-methyl groups (two singlets due to restricted rotation around the C-N amide bond at low temperatures, which may coalesce at higher temperatures).[15] A ¹H NMR spectrum is available for reference.[17]

-

Mass Spectrometry (MS): The mass spectrum (electron ionization) of N,N'-dimethylpropanediamide is also available for identification purposes.[18]

Conclusion: A Versatile and Enduring Chemical

N,N'-dimethylpropanediamide is a testament to how a molecule with a relatively simple structure can have a significant impact across diverse scientific disciplines. Its utility as a polar aprotic solvent, a building block in pharmaceutical synthesis, and a templating agent in materials science underscores its importance. For the discerning researcher and development professional, a deep understanding of its properties, synthesis, and safe handling is key to unlocking its full potential in driving innovation.

References

- Exploring N,N-Dimethylpropionamide: Applic

- N,N-Dimethylpropanamide | CAS#:758-96-3 | Chemsrc. (URL: )

- SAFETY D

- SAFETY D

-

Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3) - Cheméo. (URL: [Link])

- SAFETY D

-

N,N-Dimethylpropionamide: A Versatile Chemical for Advanced Polymer Synthesis and Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions. (URL: [Link])

-

Propanamide, N,N-dimethyl- | C5H11NO | CID 12965 - PubChem. (URL: [Link])

- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google P

-

N,N-DIMETHYLPROPANAMIDE | CAS 758-96-3 - Matrix Fine Chemicals. (URL: [Link])

-

How would you expect the IR and ¹H NMR spectra for propanamide an... - Pearson. (URL: [Link])

-

N,N-dimethylpropionamide - PINPOOLS - B2B better chemical procurement. (URL: [Link])

-

Propanamide, N,N-dimethyl- - NIST WebBook. (URL: [Link])

-

N,N-Dimethylpropionamide, 100mL, Each - CP Lab Safety. (URL: [Link])

-

Propanamide, N,N-dimethyl- - NIST WebBook. (URL: [Link])

-

N,N′-Dimethyl-1,3-propanediamine - Wikipedia. (URL: [Link])

- CN103570577A - Preparation method of N,N-dimethyl propionamide - Google P

-

China N,N-Dimethylpropionamide Manufacturers Suppliers Factory - Made in China - SENFEIDA. (URL: [Link])

-

N,N-diethyl-3-(isopropylamino)propanamide - C10H22N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. Propanamide, N,N-dimethyl- (CAS 758-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Propanamide, N,N-dimethyl- | C5H11NO | CID 12965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy N,N-Dimethylpropionamide | 758-96-3 [smolecule.com]

- 5. N,N-Dimethylpropanamide | CAS#:758-96-3 | Chemsrc [chemsrc.com]

- 6. sfdchem.com [sfdchem.com]

- 7. N,N-Dimethylpropionamide | 758-96-3 [chemicalbook.com]

- 8. pinpools.com [pinpools.com]

- 9. fishersci.com [fishersci.com]

- 10. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. afgsci.com [afgsci.com]

- 14. aksci.com [aksci.com]

- 15. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 16. Propanamide, N,N-dimethyl- [webbook.nist.gov]

- 17. N,N-Dimethylpropionamide(758-96-3) 1H NMR spectrum [chemicalbook.com]

- 18. Propanamide, N,N-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure of N,N'-dimethylpropanediamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N'-dimethylpropanediamide, systematically known as N,N'-dimethylmalonamide, is a molecule of significant interest in the fields of coordination chemistry and medicinal chemistry. Its structural features, characterized by two amide functionalities separated by a methylene bridge, impart unique properties that make it a versatile building block in supramolecular chemistry and a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the molecular structure of N,N'-dimethylpropanediamide, delving into its synthesis, conformational landscape, and spectroscopic signature. The insights presented herein are intended to empower researchers and drug development professionals to harness the full potential of this intriguing molecule.

Chemical Identity and Physicochemical Properties

N,N'-dimethylpropanediamide is a dicarboxylic acid diamide derived from malonic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N,N'-dimethylpropanediamide | [1] |

| Synonyms | N,N'-Dimethylmalonamide, N1,N3-dimethylpropanediamide | [1][2] |

| CAS Number | 2090-18-8 | [1] |

| Molecular Formula | C₅H₁₀N₂O₂ | [1] |

| Molecular Weight | 130.15 g/mol | [1] |

| Canonical SMILES | CNC(=O)CC(=O)NC | [1] |

| InChI Key | ZWXJWAPTSTYSAH-UHFFFAOYSA-N | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of N,N'-dimethylpropanediamide can be achieved through the reaction of a malonic acid derivative with methylamine. A general approach involves the use of malonic acid esters as starting materials.

Experimental Protocol: Synthesis of N,N'-dimethylpropanediamide

Reaction Scheme:

A generalized synthetic pathway for N,N'-dimethylpropanediamide.

Procedure:

-

To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), add an excess of methylamine (typically as a solution in a compatible solvent).

-

The reaction mixture is then heated under reflux for several hours to drive the aminolysis reaction to completion.

-

Progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess methylamine are removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield N,N'-dimethylpropanediamide as a solid.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of N,N'-dimethylpropanediamide.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) and a doublet for the methyl protons (CH₃) coupled to the adjacent N-H proton. A broad signal corresponding to the N-H protons would also be observed.[3]

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbons (C=O), the methylene carbon (CH₂), and the methyl carbons (CH₃).[1]

Table of Expected NMR Chemical Shifts:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.3 | s | CH₂ |

| ~2.8 | d | CH₃ | |

| variable | br s | NH | |

| ¹³C | ~170 | s | C=O |

| ~41 | s | CH₂ | |

| ~26 | s | CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

The IR spectrum of N,N'-dimethylpropanediamide provides key information about its functional groups. The most prominent absorption bands are associated with the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) vibrations.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1550 | Strong | N-H bend (Amide II) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For N,N'-dimethylpropanediamide, the molecular ion peak [M]⁺ would be observed at m/z 130.

Predicted Fragmentation Pattern:

A plausible mass spectrometry fragmentation pathway for N,N'-dimethylpropanediamide.

Common fragmentation pathways for amides include α-cleavage adjacent to the carbonyl group and the nitrogen atom.[4][5] The loss of a methyl group or an amino group are also possible fragmentation routes.

Molecular Conformation and Crystal Structure

The three-dimensional structure of N,N'-dimethylpropanediamide is dictated by the rotational freedom around the C-C and C-N bonds. Understanding its conformational preferences is crucial for predicting its interaction with biological targets or its role in crystal engineering.

Conformational Analysis

A theoretical study by Sandrone, Dixon, and Hay investigated the stable conformers of N,N'-dimethylmalonamide using ab initio electronic structure theory.[6] Their calculations identified two stable conformations for each of the three geometric isomers (trans-trans, cis-trans, and cis-cis with respect to the orientation of the methyl groups relative to the carbonyl oxygen).

The conformational landscape is influenced by a combination of steric hindrance and the potential for intramolecular hydrogen bonding between the N-H of one amide group and the carbonyl oxygen of the other.

Key determinants of the conformational preferences of N,N'-dimethylpropanediamide.

Crystal Structure

As of the latest literature search, a definitive experimental crystal structure of N,N'-dimethylpropanediamide has not been reported. The determination of its crystal structure through X-ray diffraction would provide invaluable experimental validation for the computationally predicted conformations and would shed light on the intermolecular interactions, such as hydrogen bonding networks, that govern its solid-state packing.

Applications in Research and Drug Development

The unique structural and electronic properties of N,N'-dimethylpropanediamide and related malonamides make them valuable in several areas of scientific research and development.

Coordination Chemistry

The two amide carbonyl oxygens of N,N'-dimethylpropanediamide can act as bidentate ligands, coordinating to metal ions. This property has been exploited in the development of extractants for the separation of metal ions, including actinides. The ability to fine-tune the steric and electronic properties of the malonamide scaffold by modifying the N-substituents allows for the design of selective metal ion binders.

Medicinal Chemistry and Drug Design

Malonamide derivatives are recognized as privileged structures in drug discovery.[1] They serve as versatile scaffolds for the synthesis of peptidomimetics and have been incorporated into molecules with a wide range of biological activities. While specific applications of N,N'-dimethylpropanediamide in drug discovery are not extensively documented in the available literature, the broader class of malonamides has been investigated for various therapeutic targets. Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals is also noted.[2]

Application landscape of the N,N'-dimethylpropanediamide scaffold.

Conclusion

N,N'-dimethylpropanediamide is a molecule with a rich structural chemistry that holds considerable promise for applications in both materials science and drug discovery. This guide has provided a detailed overview of its molecular structure, synthesis, and spectroscopic properties, drawing upon the available scientific literature. While theoretical studies have offered significant insights into its conformational behavior, further experimental work, particularly the determination of its crystal structure and exploration of its biological activities, will be crucial in fully realizing the potential of this versatile compound.

References

-

MySkinRecipes. N1,N3-Dimethylmalonamide. [Link]

-

PubChem. N,N'-Dimethylmalonamide. [Link]

-

Patil, A. B., et al. (2014). Synthesis and Evaluation of N,N′ -dimethyl- N,N ′-dicyclohexyl-Malonamide (DMDCMA) as an Extractant for Actinides. Separation Science and Technology, 49(18), 2927-2932. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

- Sandrone, G., Dixon, D. A., & Hay, B. P. (1999). Conformational Analysis of Malonamide, N,N'-Dimethylmalonamide, and N,N,N',N'-Tetramethylmalonamide. The Journal of Physical Chemistry A, 103(18), 3554–3561.

-

SpectraBase. N,N'-dimethylmalonamide. [Link]

-

SpectraBase. N,N'-dimethylmalonamide - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

- 1. N,N'-Dimethylmalonamide | C5H10N2O2 | CID 192755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N1,N3-Dimethylmalonamide [myskinrecipes.com]

- 3. spectrabase.com [spectrabase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of N,N'-dimethylpropanediamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the safety and handling protocols for N,N'-dimethylpropanediamide. As its use in research and development continues to expand, a thorough understanding of its hazard profile and the implementation of robust safety measures are paramount. This document synthesizes critical information from authoritative safety data sheets and regulatory guidelines to equip laboratory personnel with the knowledge necessary to mitigate risks. Key areas covered include hazard identification, toxicological properties, appropriate exposure controls, emergency procedures, and proper disposal methods. The causality behind each recommendation is explained to foster a culture of safety and informed decision-making in the laboratory.

Introduction to N,N'-dimethylpropanediamide

N,N'-dimethylpropanediamide is a chemical compound with growing applications in various research and development sectors. Its unique chemical properties make it a valuable reagent and building block in organic synthesis and drug discovery. However, as with any chemical substance, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are essential to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide is designed to provide an in-depth, technically-focused resource for professionals who handle N,N'-dimethylpropanediamide, emphasizing the scientific rationale behind safety recommendations.

Hazard Identification and Classification

A foundational aspect of safe chemical handling is a clear understanding of its intrinsic hazards. N,N'-dimethylpropanediamide is classified as a hazardous substance, and it is crucial to be familiar with its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Classification for N,N'-dimethylpropanediamide

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3][4] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1][3] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects[3][4] |

Hazard Pictograms:

-

GHS07: Exclamation Mark

The "Warning" signal word indicates a less severe hazard but one that still requires careful handling to avoid adverse effects. The primary hazards associated with N,N'-dimethylpropanediamide are acute oral toxicity, skin and eye irritation, and respiratory tract irritation upon single exposure.

Toxicological Profile: Understanding the Health Risks

A detailed understanding of the toxicological properties of N,N'-dimethylpropanediamide is fundamental to appreciating the importance of the recommended safety protocols. While comprehensive human data may be limited, the available information from preclinical studies and analogous compounds provides a solid basis for risk assessment.

-

Acute Toxicity: The compound is classified as harmful if swallowed. Ingestion may lead to gastrointestinal irritation, with symptoms such as nausea, vomiting, and diarrhea[6]. The toxicological properties have not been fully investigated, underscoring the need for caution[2][6].

-

Skin and Eye Irritation: Direct contact with the skin can cause irritation[2][6]. Prolonged exposure may lead to more severe skin reactions. It is categorized as causing serious eye irritation[2][4]. Any contact with the eyes should be treated as a serious incident requiring immediate and thorough rinsing.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract[1][3][6].

-

Carcinogenicity and Mutagenicity: There is currently no data to suggest that N,N'-dimethylpropanediamide is a carcinogen or a mutagen[1][5][7]. It is not listed as a carcinogen by IARC, NTP, or ACGIH[1][8].

-

Reproductive Toxicity: Data on reproductive toxicity is not currently available[5][7].

The causality for the irritant effects lies in the chemical's ability to interact with and potentially damage epithelial tissues upon direct contact. The oral toxicity is a result of its absorption into the bloodstream through the gastrointestinal tract, where it can then exert systemic effects.

Exposure Controls and Personal Protection

The cornerstone of safely handling N,N'-dimethylpropanediamide is the implementation of a multi-layered approach to exposure control, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: Always handle N,N'-dimethylpropanediamide in a well-ventilated area[4][6]. For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location[2].

Personal Protective Equipment (PPE)

When engineering controls cannot eliminate all risks of exposure, appropriate PPE is essential. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][6]. A face shield may be necessary for splash-prone operations.

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

Caption: PPE selection workflow for handling N,N'-dimethylpropanediamide.

Safe Handling and Storage Procedures

Adherence to best practices for handling and storage is critical for preventing accidents and maintaining the stability of the chemical.

Handling

-

Wash hands and any exposed skin thoroughly after handling[2][4].

-

Avoid breathing dust, fume, gas, mist, vapors, or spray[4].

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking[6][7].

-

Empty containers retain product residue and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames[6].

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[2][4][6].

-

Incompatible Materials: Strong oxidizing agents and strong bases[2].

Caption: Key storage requirements for N,N'-dimethylpropanediamide.

Emergency Procedures

In the event of an emergency, a rapid and informed response is crucial to minimize harm. All laboratory personnel should be familiar with these procedures.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell[2][4][6]. |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[2][4][5][6]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor[2][4][5][6]. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell[4][6][7]. |

Accidental Release Measures

-

Ensure adequate ventilation and remove all sources of ignition[6][10].

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., dry sand or earth), then place it into a chemical waste container[6].

-

Avoid runoff into storm sewers and ditches which lead to waterways[6].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][5][6].

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition or combustion[2][4][5][6].

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear[1][4].

Disposal Considerations

Proper disposal of N,N'-dimethylpropanediamide and its containers is an environmental and regulatory responsibility.

-

Dispose of contents and container to an approved waste disposal plant[2][4][8].

-

Waste treatment methods should be in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company[1].

References

-

Safety Data Sheet - Angene Chemical. (2024, August 27). Retrieved from [Link]

-

Safety data sheet - CPAChem. (2025, August 4). Retrieved from [Link]

-

PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk - Regulations.gov. (n.d.). Retrieved from [Link]

-

2 - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Safety data sheet - Biosolve Shop. (2025, November 18). Retrieved from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. fishersci.com [fishersci.com]

- 3. cpachem.com [cpachem.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. N,N-Dimethylpropionamide(758-96-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.ca [fishersci.ca]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of N,N'-dimethylpropanediamide in Organic Solvents

Abstract

Introduction to N,N'-dimethylpropanediamide

N,N'-dimethylpropanediamide, with the chemical formula C₅H₁₁NO, is a member of the amide family of organic compounds.[1] Its molecular structure features a three-carbon propane backbone with two N-methyl amide groups at each end. This structure imparts a unique combination of polarity and hydrogen bonding capability that dictates its physical and chemical properties, including its solubility.

Key Molecular and Physical Properties:

-

Molecular Formula: C₅H₁₁NO[2]

-

Molar Mass: 101.15 g/mol [2]

-

Appearance: Expected to be a liquid or low-melting solid at room temperature.[1][2]

-

Boiling Point: 174-175 °C[2]

-

Melting Point: -45 °C[2]

-

Density: 0.92 g/mL at 25 °C[2]

The presence of two amide functionalities makes N,N'-dimethylpropanediamide a versatile building block in organic synthesis and a potentially useful high-boiling point polar solvent.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a useful starting point for predicting solubility.[3][4] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

For N,N'-dimethylpropanediamide, the key intermolecular forces at play are:

-

Dipole-Dipole Interactions: The amide groups possess a significant dipole moment due to the polarized carbonyl (C=O) and N-C bonds. This allows for strong dipole-dipole interactions with other polar solvent molecules.

-

Hydrogen Bonding: As a tertiary amide, N,N'-dimethylpropanediamide can act as a hydrogen bond acceptor via the lone pairs on its carbonyl oxygen atoms.[5] It cannot, however, act as a hydrogen bond donor. This is a critical distinction that influences its solubility in protic solvents like alcohols and water.

-

London Dispersion Forces: These are weak, temporary forces that exist between all molecules and increase with molecular size and surface area. The propyl chain and methyl groups contribute to these interactions.

The overall solubility is determined by the balance of these forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

Predicted Solubility Profile

Based on its molecular structure and the principles of intermolecular forces, the following solubility profile for N,N'-dimethylpropanediamide can be predicted:

-

High Solubility in Polar Aprotic Solvents: N,N'-dimethylpropanediamide is expected to be highly soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents have strong dipoles that can effectively solvate the polar amide groups of the solute.

-

Moderate to Good Solubility in Alcohols: It should exhibit good solubility in alcohols like methanol, ethanol, and isopropanol. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygen of the diamide, while the alkyl portion of the alcohol can interact with the hydrocarbon backbone of the solute.

-

Limited Solubility in Nonpolar Solvents: Solubility in nonpolar solvents like hexane, toluene, and diethyl ether is expected to be limited.[1] The strong dipole-dipole interactions and potential for hydrogen bonding between the diamide molecules are not sufficiently overcome by the weak London dispersion forces with nonpolar solvents.

-

Water Solubility: N,N'-dimethylpropanediamide is predicted to be soluble in water.[6] The ability of water to act as a hydrogen bond donor to the carbonyl oxygens of the diamide facilitates its dissolution.

Experimental Determination of Solubility

For precise and application-specific solubility data, experimental determination is essential. The following section provides a standardized, step-by-step protocol for determining the solubility of N,N'-dimethylpropanediamide in a given organic solvent.

Materials and Apparatus

-

N,N'-dimethylpropanediamide (solute)

-

Selected organic solvent(s)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars (optional)

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Experimental Protocol

This protocol is based on the widely used shake-flask method, which is a reliable technique for determining equilibrium solubility.[4]

-

Preparation of Saturated Solutions:

-

Add an excess amount of N,N'-dimethylpropanediamide to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and solute.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, it is highly recommended to use a syringe filter (e.g., 0.45 µm).

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of N,N'-dimethylpropanediamide.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Data Summary and Interpretation

While a comprehensive, peer-reviewed dataset of the solubility of N,N'-dimethylpropanediamide across a wide range of organic solvents is not currently available, the following table provides a qualitative and predictive summary based on chemical principles and data for analogous compounds like N,N-dimethylpropanamide.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Strong dipole-dipole interactions between solvent and solute. |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Hydrogen bonding (solvent as donor, solute as acceptor) and dipole-dipole interactions. |

| Less Polar | Acetone, Ethyl Acetate | Moderate | Moderate dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Low | Mismatch in polarity; weak solute-solvent interactions compared to strong solute-solute interactions. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | Significant mismatch in intermolecular forces; dominated by weak London dispersion forces.[7] |

Applications in Research and Drug Development

The solubility of N,N'-dimethylpropanediamide is a critical parameter that influences its utility in several areas:

-

Reaction Solvent: Its high boiling point and polarity make it a candidate for a specialty solvent in organic synthesis, particularly for reactions involving polar reagents or intermediates.

-

Crystallization and Purification: Knowledge of its solubility in different solvents is essential for developing effective crystallization procedures for its purification or for the purification of compounds synthesized using it as a reagent.

-

Formulation Development: In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or an excipient like N,N'-dimethylpropanediamide is fundamental for designing stable and bioavailable drug formulations.

Conclusion

N,N'-dimethylpropanediamide is a diamide with a promising profile for various chemical applications. While specific quantitative solubility data remains to be extensively documented, a strong predictive understanding can be derived from fundamental chemical principles. Its structure suggests high solubility in polar aprotic and protic solvents and limited solubility in nonpolar solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable framework for generating accurate and reproducible data. Further research to quantify the solubility of N,N'-dimethylpropanediamide in a broad spectrum of organic solvents at various temperatures would be a valuable contribution to the chemical literature and would undoubtedly facilitate its broader application in research and industry.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Solubility of Things. (n.d.). N,N-Dimethylpropanamide.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ChemBK. (2024, April 9). N,N-dimethyl-Propanamide.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BenchChem. (2025). In-depth Technical Guide on the Solubility of Hexamethylpropanediamide in Common Organic Solvents.

- Stenutz. (n.d.). N,N-dimethylpropanamide.

- Chemsrc. (2025, August 20). N,N-Dimethylpropanamide.

- PubChem. (n.d.). Propanamide, N,N-dimethyl-.

- ACS Publications. (n.d.). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. The Journal of Organic Chemistry.

- ResearchGate. (2025, August 5). Solvation of N-methyl-2-pyrrolidone and N,N-dimethylpropanamide in cyclohexane, heptane, n-alkan-1-ols(C1–C4) and water at 298.15K.

Sources

An In-depth Technical Guide to the Thermal Stability of N,N'-Dimethylpropanediamide

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of N,N'-dimethylpropanediamide. In the absence of extensive literature on this specific molecule, this document outlines the fundamental principles and practical methodologies for its characterization. Directed at researchers, scientists, and professionals in drug development, this guide emphasizes the causality behind experimental choices and the synthesis of robust, self-validating data. We will explore the theoretical underpinnings of amide stability, detail rigorous experimental protocols using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provide a model for data interpretation and presentation. The objective is to equip the reader with the necessary tools to thoroughly evaluate the thermal properties of N,N'-dimethylpropanediamide and analogous compounds, a critical step in ensuring product quality, safety, and efficacy in pharmaceutical and chemical applications.

Introduction: The Imperative of Thermal Stability in Amide-Containing Compounds

N,N'-dimethylpropanediamide, a diamide with a propane backbone, possesses a molecular architecture common in various biologically active molecules and specialty polymers. The amide bond is a cornerstone of peptide and protein chemistry, and its stability is paramount to the structural integrity and function of these macromolecules.[1] In smaller molecules, such as active pharmaceutical ingredients (APIs) and performance chemicals, thermal stability dictates manufacturing processes, storage conditions, and shelf-life.

The thermal decomposition of amides can be a complex process influenced by factors such as molecular structure, intermolecular forces, and the presence of catalysts.[2] Generally, the resonance stabilization of the amide bond contributes to its relative stability.[2] However, at elevated temperatures, cleavage of the C-N bond is a common degradation pathway.[3] For a molecule like N,N'-dimethylpropanediamide, understanding the onset temperature of decomposition and the nature of any phase transitions is crucial for its safe handling and application.

This guide will focus on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5] TGA provides quantitative information about mass changes as a function of temperature, directly indicating thermal decomposition.[6] DSC measures the heat flow into or out of a sample, revealing phase transitions such as melting, crystallization, and glass transitions.[7][8] Together, these methods offer a comprehensive profile of a material's thermal behavior.

Theoretical Framework: Predicting the Thermal Behavior of N,N'-Dimethylpropanediamide

The thermal stability of an amide is intrinsically linked to its structure. For N,N'-dimethylpropanediamide, several factors come into play:

-

Resonance Stabilization: The delocalization of the nitrogen lone pair electrons into the carbonyl group imparts significant stability to the amide bond.[2]

-

Inductive Effects: The methyl groups on the nitrogen atoms are electron-donating, which can slightly influence the electron density of the amide bond.

-

Intermolecular Forces: The potential for hydrogen bonding, although reduced in this tertiary amide compared to primary or secondary amides, and van der Waals forces will influence its melting point and boiling point.[9]

-

Symmetry: The symmetrical nature of the molecule may contribute to a more ordered crystalline structure, potentially affecting its melting point.

Based on these principles, we can hypothesize potential thermal events for N,N'-dimethylpropanediamide that can be investigated using TGA and DSC.

Experimental Protocols for Thermal Analysis

The following sections detail the step-by-step methodologies for conducting TGA and DSC analysis on a sample of N,N'-dimethylpropanediamide.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the temperature at which the material begins to decompose and to quantify the mass loss associated with this degradation.[6][10]

3.1.1. TGA Experimental Protocol

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications and relevant standards such as ASTM E1131.[10]

-

Sample Preparation: Place 5-10 mg of N,N'-dimethylpropanediamide into a clean, tared TGA pan (typically aluminum or platinum).[10]

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[11]

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[12]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

3.1.2. TGA Data Interpretation Workflow

Caption: TGA Data Analysis and Interpretation Workflow.

Differential Scanning Calorimetry (DSC)

DSC is utilized to identify and characterize phase transitions, such as melting and crystallization.[5][7]

3.2.1. DSC Experimental Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of N,N'-dimethylpropanediamide into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat):

-

First Heat: Equilibrate at 25 °C. Ramp the temperature to 200 °C at 10 °C/min. This step removes any thermal history of the sample.

-

Cool: Cool the sample from 200 °C to 25 °C at 10 °C/min. This allows for the observation of crystallization.

-

Second Heat: Ramp the temperature from 25 °C to 200 °C at 10 °C/min. This provides data on the glass transition and melting of the recrystallized material.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

3.2.2. DSC Data Interpretation Workflow

Caption: DSC Data Analysis and Interpretation Workflow.

Hypothetical Data and Interpretation

To illustrate the application of these methods, the following tables present a hypothetical but realistic dataset for the thermal analysis of N,N'-dimethylpropanediamide.

TGA Data Summary

| Parameter | Value | Unit | Interpretation |

| Onset of Decomposition (Tonset) | 250 | °C | The temperature at which significant thermal degradation begins. |

| Peak Decomposition Temperature (Tpeak) | 275 | °C | The temperature of the maximum rate of mass loss. |

| Mass Loss (200-400 °C) | 98 | % | Indicates nearly complete decomposition in this temperature range. |

| Residue at 600 °C | < 1 | % | Suggests the decomposition products are volatile. |

DSC Data Summary (Second Heating Cycle)

| Parameter | Value | Unit | Interpretation |

| Melting Point (Tm) | 155 | °C | The temperature at which the crystalline solid transitions to a liquid. |

| Enthalpy of Fusion (ΔHf) | 35 | kJ/mol | The energy required to melt the sample; related to crystallinity. |

| Crystallization Temperature (Tc) | 120 | °C | The temperature at which the material crystallizes from the melt upon cooling. |

Mechanistic Considerations and Further Investigations

The TGA data suggests that N,N'-dimethylpropanediamide is thermally stable up to approximately 250 °C. The single-step decomposition profile is indicative of a primary degradation pathway. Given the structure, this is likely initiated by the homolytic cleavage of the C-N amide bonds.

For a more in-depth mechanistic understanding, further studies are recommended:

-

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): These hyphenated techniques allow for the identification of the gaseous products evolved during decomposition, providing direct evidence for the degradation pathway.[13]

-

Isothermal TGA: Holding the sample at a specific temperature for an extended period can provide kinetic information about the decomposition process.

-

Accelerating Rate Calorimetry (ARC): ARC can be used to assess the potential for self-heating and thermal runaway reactions, which is critical for process safety evaluation.

Conclusion

While direct literature data on the thermal stability of N,N'-dimethylpropanediamide is scarce, a robust and scientifically sound evaluation can be conducted using standard thermoanalytical techniques. This guide has provided the theoretical background, detailed experimental protocols for TGA and DSC, and a framework for data interpretation. By following these methodologies, researchers and drug development professionals can confidently characterize the thermal properties of N,N'-dimethylpropanediamide, ensuring its safe and effective application. The principles and workflows outlined herein are broadly applicable to the thermal analysis of other novel amide-containing compounds.

References

-

BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications. Retrieved from [Link]

-

Nextagen Analytics. (n.d.). Understanding Differential Scanning Calorimetry: Principles, Applications, and Key Manufacturers. Retrieved from [Link]

-

C-Therm. (n.d.). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Retrieved from [Link]

-

C-Therm. (n.d.). Differential Scanning Calorimetry (DSC) 101: Theory & Applications. Retrieved from [Link]

-

ioKinetic. (n.d.). TGA - Thermogravimetric Analysis Testing. Retrieved from [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

Nanoscience Analytical. (2025, May 7). Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. Retrieved from [Link]

-

Cambridge Polymer Group. (n.d.). Thermal Gravimetric Analysis (TGA). Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

-

ASTM International. (2024). Standard Practice for General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mechanism of the degradation of polyamides. Retrieved from [Link]

- Lin, J.-J., Wu, J.-J., Shau, S.-M., & Ho, Y.-S. (2002). Thermal Stability and Combustion Behaviors of Poly(oxybutylene)amides. Polymer Journal, 34(2), 74-80.

-

Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

- Valero, E., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Molecules, 24(20), 3793.

-

Universallab. (2024, June 30). Summary of Methods for Testing the Thermodynamic Properties of Materials. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

- Vyazovkin, S., et al. (2022). A rapid method for approximative evaluation of thermooxidative stability of organic materials. Journal of Thermal Analysis and Calorimetry, 147, 9439-9445.